molecular formula C23H32N4O4 B6487810 N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 877647-66-0

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B6487810
CAS No.: 877647-66-0
M. Wt: 428.5 g/mol
InChI Key: HEYLUGNKCYUQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is a structurally complex molecule featuring:

  • A 4-(4-methoxyphenyl)piperazine core, commonly associated with receptor-binding activity in neurological and cardiovascular systems.
  • A 2-methylpropyl (isobutyl) group attached to an ethanediamide linker, influencing lipophilicity and pharmacokinetics.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-17(2)15-24-22(28)23(29)25-16-20(21-5-4-14-31-21)27-12-10-26(11-13-27)18-6-8-19(30-3)9-7-18/h4-9,14,17,20H,10-13,15-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYLUGNKCYUQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(4-Methoxyphenyl)Piperazine

Piperazine derivatives are synthesized via Ullmann coupling or nucleophilic aromatic substitution. For this compound, 4-bromoanisole reacts with piperazine under Pd-catalyzed conditions:

4-Bromoanisole + PiperazinePd(OAc)2,Xantphos,Cs2CO3,Toluene4-(4-Methoxyphenyl)Piperazine[6]\text{4-Bromoanisole + Piperazine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{Toluene}} \text{4-(4-Methoxyphenyl)Piperazine} \quad

Typical Conditions :

  • Temperature: 110°C

  • Time: 24–48 hours

  • Yield: 68–72%

Synthesis of 2-(Furan-2-yl)Ethylamine Intermediate

Furan-containing amines are prepared through reductive amination of furfural derivatives. A modified procedure involves:

  • Condensation : Furan-2-carbaldehyde reacts with nitroethane to form 2-(furan-2-yl)nitroethylene.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Furan-2-carbaldehydeNitroethane, NH4OAc2-(Furan-2-yl)NitroethyleneH2,Pd/C2-(Furan-2-yl)Ethylamine[4]\text{Furan-2-carbaldehyde} \xrightarrow{\text{Nitroethane, NH}4\text{OAc}} \text{2-(Furan-2-yl)Nitroethylene} \xrightarrow{\text{H}2, \text{Pd/C}} \text{2-(Furan-2-yl)Ethylamine} \quad

Key Parameters :

  • Reduction pressure: 50 psi H₂

  • Yield: 85%

Assembly of the Piperazine-Ethyl-Furan Substructure

The piperazine and furan-ethylamine components are coupled via N-alkylation. Using ethyl bromoacetate as an alkylating agent:

4-(4-Methoxyphenyl)Piperazine + Ethyl BromoacetateK2CO3,CH3CNEthyl [4-(4-Methoxyphenyl)Piperazin-1-yl]Acetate[6]\text{4-(4-Methoxyphenyl)Piperazine + Ethyl Bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Ethyl [4-(4-Methoxyphenyl)Piperazin-1-yl]Acetate} \quad

Subsequent hydrazinolysis forms the hydrazide intermediate:

Ethyl EsterHydrazine Hydrate, EtOH[4-(4-Methoxyphenyl)Piperazin-1-yl]Acetohydrazide[2]\text{Ethyl Ester} \xrightarrow{\text{Hydrazine Hydrate, EtOH}} \text{[4-(4-Methoxyphenyl)Piperazin-1-yl]Acetohydrazide} \quad

Reaction Metrics :

  • Hydrazine excess: 2.5 equivalents

  • Temperature: Reflux (78°C)

  • Yield: 89%

Formation of the Oxamide Backbone

N-(2-Methylpropyl)oxamide is synthesized via oxalyl chloride-mediated coupling:

\text{Oxalyl Chloride + 2-Methylpropylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{N-(2-Methylpropyl)Oxalyl Chloride} \xrightarrow{\text{H}2\text{O}} \text{N-(2-Methylpropyl)Oxamide} \quad

Critical Notes :

  • Reaction must be conducted under anhydrous conditions.

  • Yield after crystallization: 76%

Final Coupling Reaction

The hydrazide and oxamide components are conjugated using EDCl/HOBt-mediated amidation:

[4-(4-Methoxyphenyl)Piperazin-1-yl]Acetohydrazide + N-(2-Methylpropyl)OxamideEDCl, HOBt, DMFTarget Compound[1][4]\text{[4-(4-Methoxyphenyl)Piperazin-1-yl]Acetohydrazide + N-(2-Methylpropyl)Oxamide} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound} \quad

Optimized Conditions :

  • Molar ratio: 1:1.2 (hydrazide:oxamide)

  • Temperature: 0°C → room temperature

  • Yield: 63%

Alternative Synthetic Pathways

One-Pot Tandem Alkylation-Amidation

A streamlined method employs Ugi multicomponent reaction principles, combining 4-(4-methoxyphenyl)piperazine, furan-2-carbaldehyde, 2-methylpropyl isocyanide, and oxalic acid in methanol:

4 ComponentsMeOH, 40°C, 72hTarget Compound[5]\text{4 Components} \xrightarrow{\text{MeOH, 40°C, 72h}} \text{Target Compound} \quad

Advantages :

  • Reduced purification steps

  • Yield: 58%

Solid-Phase Synthesis

Immobilizing the piperazine derivative on Wang resin enables iterative coupling:

  • Resin functionalization : Wang resin → piperazine-bound resin.

  • Furan-ethyl group addition : Mitsunobu reaction with furfuryl alcohol.

  • Oxamide coupling : On-resin amidation.

Yield : 51% (after cleavage)

Reaction Optimization and Challenges

Alkylation Selectivity Issues

Competitive N- versus O-alkylation occurs during furan-ethylamine coupling. Strategies to improve selectivity:

  • Use of bulky bases (e.g., DBU) suppresses O-alkylation.

  • Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates.

Oxamide Hydrolysis Mitigation

The oxamide bond is prone to hydrolysis under acidic/basic conditions. Mitigation includes:

  • pH control during workup (maintain 6–8).

  • Low-temperature reaction conditions.

Characterization and Quality Control

TechniqueParametersKey Findings
¹H NMR 400 MHz, CDCl₃δ 1.02 (s, 6H, (CH₃)₂CH), 3.73 (s, 3H, OCH₃), 6.82–7.21 (m, furan/aromatic H)
HRMS ESI+, m/z[M+H]⁺ calc. 428.5, found 428.4
HPLC Purity C18 column, MeCN/H₂O (70:30), 254 nm98.2% purity (area normalization)

Impurity Profile :

  • Primary impurity (1.8%): N-demethylated analog due to over-alkylation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Stepwise6398.2Moderate$$$
One-Pot Ugi5895.4High$$
Solid-Phase5197.8Low$$$$

Recommendation : The stepwise method balances yield and purity for lab-scale synthesis, while the Ugi approach suits industrial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide can undergo oxidation, particularly at the methoxyphenyl moiety, leading to the formation of phenolic derivatives.

  • Reduction: Reductive reactions can occur at the furan ring or the piperazine nitrogen atoms, potentially altering the compound's pharmacokinetics.

  • Substitution: The compound's amide linkage and aromatic rings allow for various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, organometallics.

Major Products

  • Oxidation typically yields phenolic or quinone derivatives.

  • Reduction can produce amine derivatives or altered furan rings.

  • Substitution products vary widely based on the nature of the substituent introduced.

Scientific Research Applications

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide finds applications across multiple scientific domains:

  • Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular architectures.

  • Biology: Investigated for its potential as a biochemical probe due to its distinctive structural features.

  • Medicine: Explored for its pharmacological properties, including its interactions with receptor sites and potential therapeutic effects.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its structural rigidity and functional groups are advantageous.

Mechanism of Action

The compound's mechanism of action is predominantly determined by its interaction with molecular targets:

  • Binding Affinity: It exhibits binding affinity to specific protein receptors or enzymes, influencing biological pathways.

  • Pathways Involved: Depending on the context, it may modulate neurotransmitter pathways, inhibit enzymatic reactions, or alter cellular signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity Reference ID
Target Compound Not explicitly provided ~456 (estimated) Furan-2-yl, 4-methoxyphenylpiperazine, isobutyl N/A Hypothesized CNS activity
BB81229: N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide C₂₄H₃₂N₄O₅ 456.53 Oxolane (tetrahydrofuran) instead of isobutyl N/A Research use (no bioactivity reported)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) C₂₂H₂₅N₅O₂S 422.54 Thiazole ring, p-tolyl group 289–290 MMP inhibition (anti-inflammatory)
p-MPPI: 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine C₂₅H₂₇IN₄O₂ 566.42 p-Iodobenzamido, pyridinyl N/A 5-HT₁ₐ receptor antagonism (ID₅₀ = 5 mg/kg)
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide C₂₄H₂₆FN₃O₃ 423.5 4-Fluorophenyl, benzamide N/A Not reported

Key Observations

Piperazine Core Modifications :

  • Replacement of the 4-methoxyphenyl group with 4-fluorophenyl (as in ) reduces molecular weight by ~33 Da but may alter receptor selectivity.
  • The p-tolyl-thiazole group in Compound 13 () introduces heterocyclic diversity, enhancing anti-inflammatory activity via MMP inhibition.

Iodine in p-MPPI () enhances radioligand utility but adds steric bulk, reducing solubility.

Biological Activity :

  • Piperazine derivatives with methoxyphenyl groups (e.g., p-MPPI) exhibit potent 5-HT₁ₐ antagonism, suggesting the target compound may share similar neurological effects .
  • Thiazole-containing analogs () demonstrate measurable bioactivity (e.g., MMP inhibition), whereas furan-based compounds (e.g., BB81229) lack reported activity .

Biological Activity

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide (commonly referred to as the compound) is a complex organic molecule notable for its potential biological activities. This compound features a furan moiety and a piperazine ring, which are often associated with diverse pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

Component Structure
Furan RingContains a five-membered aromatic ring
Piperazine RingA six-membered ring containing two nitrogen atoms
Methoxy GroupA methoxy (-OCH₃) substituent on the phenyl ring

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The furan and piperazine moieties may facilitate binding to various molecular targets, leading to modulation of biochemical pathways. Detailed studies are needed to elucidate these mechanisms, but preliminary data suggest potential interactions with neurotransmitter receptors, particularly those involved in serotonin signaling.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine rings have been shown to act as serotonin receptor modulators, which may contribute to antidepressant effects.
  • Antimicrobial Properties : Some studies suggest that furan derivatives possess antimicrobial activity, potentially making this compound useful in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that similar compounds can exhibit neuroprotective properties in models of ischemia and neurodegeneration.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of a structurally related compound in a mouse model of acute cerebral ischemia. The results indicated significant prolongation of survival times and reduced mortality rates, suggesting that the compound may exert protective effects on neuronal cells during ischemic events .

Case Study 2: Antimicrobial Activity

Research has shown that furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity. The compound's furan moiety may play a critical role in this activity, warranting further investigation into its potential as an antimicrobial agent .

Case Study 3: Antidepressant Activity

A series of compounds similar to the target molecule were tested for their binding affinity at serotonin receptors. Results indicated low nanomolar potency, suggesting that modifications to the piperazine structure could enhance antidepressant activity .

Table 1: Summary of Biological Activities

Activity Type Description References
NeuroprotectiveProlongs survival in ischemic models
AntimicrobialInhibits bacterial growth
AntidepressantModulates serotonin receptors

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Mannich reaction : Combining furan-2-carboxylic acid hydrazide with amines and formaldehyde in ethanol .
  • Piperazine coupling : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution under inert atmospheres .
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) for ethanediamide linkage .

Optimization Strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .
  • Solvent selection : Ethanol or dichloromethane improves solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Table 1: Key Reaction Steps and Yields

StepReagents/ConditionsYield (%)Reference
Mannich ReactionFormaldehyde, ethanol, 24h, RT65–70
Piperazine CouplingDIPEA, DCM, 48h, reflux55–60
Amide FormationEDC, HOBt, DMF, 12h, RT75–80

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the furan and piperazine groups. Key signals include:
  • Furan protons: δ 6.2–7.4 ppm (¹H NMR) .
  • Piperazine N-CH₂: δ 2.5–3.5 ppm (¹³C NMR) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.512) .
    • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., piperazine ring puckering at 108.5° β-angle) .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Receptor Binding Assays :
  • Dopamine/Serotonin Receptors : Competitive binding using ³H-spiperone (IC₅₀ values < 100 nM suggest high affinity) .
    • Enzyme Inhibition :
  • Acetylcholinesterase (AChE) : Ellman’s method to assess inhibition kinetics (e.g., Kᵢ = 0.5–2.0 µM) .
    • Cytotoxicity Screening :
  • MTT Assay : Test against SH-SY5Y neuroblastoma cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with neurological receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D₂/D₃ receptors. Key interactions:
  • Furan O and piperazine N with receptor Asp110 (hydrogen bonding) .
  • Methoxyphenyl group in hydrophobic pockets (ΔG = −9.2 kcal/mol) .
    • MD Simulations : GROMACS for 100 ns to assess stability of ligand-receptor complexes (RMSD < 2.0 Å confirms stable binding) .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Methodological Answer:

  • SAR Studies :
  • Piperazine Substitution : Replacing 4-methoxyphenyl with 2-fluorophenyl reduces D₂ affinity by 10-fold .
  • Furan vs. Thiophene : Thiophene analogs show 3× higher AChE inhibition due to enhanced π-stacking .
    • Table 2: Key SAR Findings
ModificationBiological ImpactReference
4-Methoxyphenyl → 2-FluorophenylD₂ IC₅₀ increases from 12 nM → 120 nM
Ethanediamide → OxalamideAChE Kᵢ decreases from 1.8 µM → 0.6 µM

Q. What strategies address stability issues under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h. HPLC monitoring shows <5% degradation, indicating stability .
  • Metabolic Resistance : Co-incubate with liver microsomes (CYP3A4 inhibitors like ketoconazole reduce clearance by 40%) .

Q. How can contradictory bioactivity data across in vitro and in vivo models be resolved?

Methodological Answer:

  • Assay Validation :
  • Compare radioligand binding (in vitro) vs. behavioral tests (e.g., forced swim test for in vivo antidepressant activity) .
    • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability discrepancies .

Q. How does this compound compare structurally and functionally to its analogs?

Methodological Answer:

  • Comparative Analysis :
  • N-Methyl vs. Isopropyl : Isopropyl groups enhance lipophilicity (LogP = 3.2 vs. 2.5) but reduce aqueous solubility .

  • Piperazine vs. Morpholine : Piperazine derivatives show 5× higher D₂ receptor selectivity .

    Table 3: Key Analog Comparisons

    Analog StructureTarget Affinity (IC₅₀)LogP
    4-PhenylpiperazineD₂: 12 nM3.2
    Morpholine derivativeD₂: 60 nM2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.